molecular formula C27H30N4O2 B4752504 1-{[4-(TERT-BUTYL)PHENOXY]METHYL}-N-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-3-CARBOXAMIDE

1-{[4-(TERT-BUTYL)PHENOXY]METHYL}-N-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4752504
M. Wt: 442.6 g/mol
InChI Key: KYWVLSYUFPBCMV-UHFFFAOYSA-N
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Description

1-{[4-(TERT-BUTYL)PHENOXY]METHYL}-N-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a pyrazole core, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of tert-butyl, phenoxy, and pyrrole groups further enhances its chemical properties, making it a valuable molecule in various fields.

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of the phenoxy group allows for oxidation reactions, leading to the formation of quinones.

    Reduction: The pyrazole ring can undergo reduction reactions, resulting in the formation of dihydropyrazoles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{[4-(TERT-BUTYL)PHENOXY]METHYL}-N-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-3-CARBOXAMIDE has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. The tert-butyl and phenoxy groups enhance its binding affinity and selectivity. Pathways involved may include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives with varying substituents. For example:

The uniqueness of 1-{[4-(TERT-BUTYL)PHENOXY]METHYL}-N-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-3-CARBOXAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

1-[(4-tert-butylphenoxy)methyl]-N-[1-(3-pyrrol-1-ylphenyl)ethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O2/c1-20(21-8-7-9-23(18-21)30-15-5-6-16-30)28-26(32)25-14-17-31(29-25)19-33-24-12-10-22(11-13-24)27(2,3)4/h5-18,20H,19H2,1-4H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWVLSYUFPBCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N2C=CC=C2)NC(=O)C3=NN(C=C3)COC4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[4-(TERT-BUTYL)PHENOXY]METHYL}-N-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
1-{[4-(TERT-BUTYL)PHENOXY]METHYL}-N-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-{[4-(TERT-BUTYL)PHENOXY]METHYL}-N-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-{[4-(TERT-BUTYL)PHENOXY]METHYL}-N-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-{[4-(TERT-BUTYL)PHENOXY]METHYL}-N-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-{[4-(TERT-BUTYL)PHENOXY]METHYL}-N-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-3-CARBOXAMIDE

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